6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound It features a unique structure that includes a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group
Preparation Methods
The synthesis of 6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific reagents to facilitate the formation of the triazoloquinazoline core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and pyrazole derivatives. Compared to these compounds, 6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in both academic and industrial settings.
Properties
Molecular Formula |
C16H20N6OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6,6-dimethyl-9-(2-methylpyrazol-3-yl)-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H20N6OS/c1-16(2)7-9-12(11(23)8-16)13(10-5-6-17-21(10)3)22-14(18-9)19-15(20-22)24-4/h5-6,13H,7-8H2,1-4H3,(H,18,19,20) |
InChI Key |
HTJYUJPMKLFTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=NN4C)C(=O)C1)C |
Origin of Product |
United States |
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